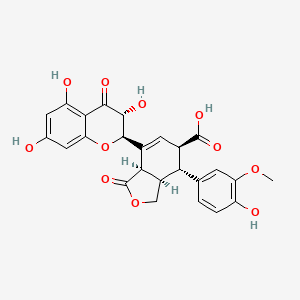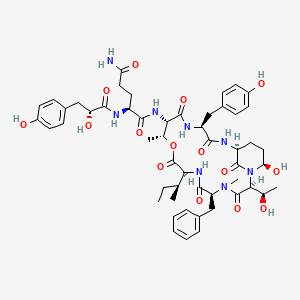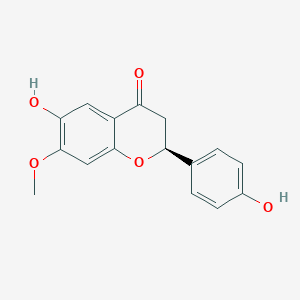
2-Propanol, 1,1'-(1,2-phenylenebis(oxy))bis(3-((1-methylethyl)amino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(2-Phenylenedioxy)bis(3-isopropylamino)-2-propanol is a complex organic compound that belongs to the class of bisphenol derivatives These compounds are known for their diverse applications in various fields such as chemistry, biology, and medicine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2-Phenylenedioxy)bis(3-isopropylamino)-2-propanol typically involves the following steps:
Formation of the Phenylene Dioxide Core: This step involves the reaction of a phenylene derivative with a suitable oxidizing agent to form the phenylene dioxide core.
Introduction of Isopropylamino Groups: The isopropylamino groups are introduced through a nucleophilic substitution reaction, where an isopropylamine reacts with the phenylene dioxide core under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the synthesis in batches, ensuring precise control over reaction conditions.
Continuous Flow Processing: Employing continuous flow reactors to enhance efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1,1’-(2-Phenylenedioxy)bis(3-isopropylamino)-2-propanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: The isopropylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Hydroquinone derivatives.
Substitution Products: Various substituted phenylene derivatives.
科学的研究の応用
1,1’-(2-Phenylenedioxy)bis(3-isopropylamino)-2-propanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
作用機序
The mechanism of action of 1,1’-(2-Phenylenedioxy)bis(3-isopropylamino)-2-propanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other biomolecules.
Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, and cellular metabolism.
類似化合物との比較
Similar Compounds
Bisphenol A: Known for its use in the production of polycarbonate plastics and epoxy resins.
Bisphenol S: Used as an alternative to bisphenol A in various applications.
Bisphenol F: Employed in the manufacture of epoxy resins and coatings.
特性
CAS番号 |
38457-33-9 |
|---|---|
分子式 |
C18H32N2O4 |
分子量 |
340.5 g/mol |
IUPAC名 |
1-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenoxy]-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C18H32N2O4/c1-13(2)19-9-15(21)11-23-17-7-5-6-8-18(17)24-12-16(22)10-20-14(3)4/h5-8,13-16,19-22H,9-12H2,1-4H3 |
InChIキー |
TZHNGSBHFRGRNZ-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(COC1=CC=CC=C1OCC(CNC(C)C)O)O |
正規SMILES |
CC(C)NCC(COC1=CC=CC=C1OCC(CNC(C)C)O)O |
同義語 |
1,1'-(2-phenylenedioxy)bis(3-isopropylamino)-2-propanol 1,1'-(o-phenylenedioxy)bis(3-isopropylamino)-2-propanol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3,5,5-Trimethyl-4beta-hydroxy-4-[3-(beta-D-glucopyranosyloxy)-1-butenyl]-2-cyclohexene-1-one](/img/structure/B1264484.png)









